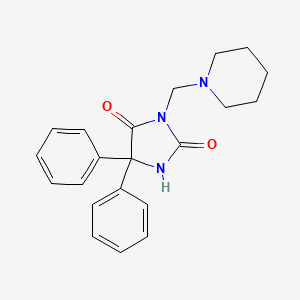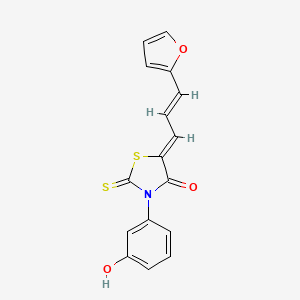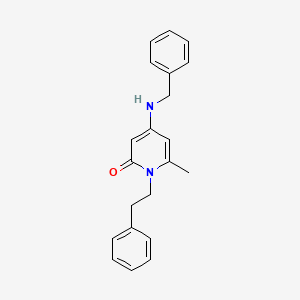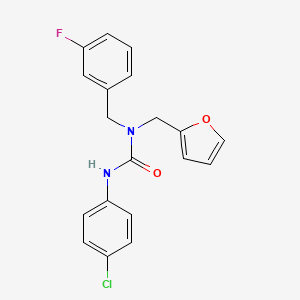
3-(Piperidinomethyl)phenytoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(Pipéridinométhyl)phénytoïne est un dérivé de la phénytoïne, un médicament anticonvulsivant bien connu. La phénytoïne est classée comme un dérivé de l'hydantoïne et est largement utilisée dans le traitement de l'épilepsie et d'autres troubles convulsifs
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 3-(Pipéridinométhyl)phénytoïne implique généralement la réaction de la phénytoïne avec la pipéridine en présence d'une base appropriée. Une méthode courante est la réaction de Bucherer-Bergs, qui implique la condensation de la benzile et de l'urée en présence d'une base telle que l'hydroxyde de potassium (KOH) pour former la phénytoïne . La phénytoïne est ensuite mise en réaction avec la pipéridine pour introduire le groupe pipéridinométhyle.
Méthodes de production industrielle : La production industrielle de la 3-(Pipéridinométhyl)phénytoïne suit des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées garantit un rendement élevé et une pureté élevée du produit final. Les conditions de réaction, telles que la température, la pression et la durée de la réaction, sont soigneusement contrôlées pour maximiser l'efficacité et minimiser les sous-produits .
Analyse Des Réactions Chimiques
Types de réactions : La 3-(Pipéridinométhyl)phénytoïne subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le groupe pipéridinométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols dans des conditions basiques.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes, tandis que la réduction peut produire des amines ou des alcools .
4. Applications de la recherche scientifique
La 3-(Pipéridinométhyl)phénytoïne a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Il est étudié pour ses effets potentiels sur les processus cellulaires et les voies de signalisation.
Médecine : Le composé est étudié pour ses propriétés anticonvulsivantes et son utilisation potentielle dans le traitement des troubles neurologiques.
5. Mécanisme d'action
Le mécanisme d'action de la 3-(Pipéridinométhyl)phénytoïne est similaire à celui de la phénytoïne. Il agit principalement en stabilisant l'état inactif des canaux sodium dépendants du voltage, ce qui réduit l'excitabilité neuronale et empêche la propagation de l'activité convulsive . Le groupe pipéridinométhyle peut améliorer l'affinité de liaison et la sélectivité du composé pour ses cibles moléculaires, ce qui conduit à des effets thérapeutiques améliorés .
Composés similaires :
Phénytoïne : Le composé parent, largement utilisé comme anticonvulsivant.
Fosphénytoïne : Un promédicament de la phénytoïne ayant une solubilité et une biodisponibilité améliorées.
Carbamazépine : Un autre anticonvulsivant ayant un mécanisme d'action similaire.
Unicité : Cette modification peut entraîner une efficacité accrue, une réduction des effets secondaires et une meilleure observance du traitement par rapport aux composés similaires .
Applications De Recherche Scientifique
3-(Piperidinomethyl)phenytoin has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: The compound is investigated for its anticonvulsant properties and potential use in treating neurological disorders.
Mécanisme D'action
The mechanism of action of 3-(Piperidinomethyl)phenytoin is similar to that of phenytoin. It primarily acts by stabilizing the inactive state of voltage-gated sodium channels, thereby reducing neuronal excitability and preventing the spread of seizure activity . The piperidinomethyl group may enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved therapeutic effects .
Comparaison Avec Des Composés Similaires
Phenytoin: The parent compound, widely used as an anticonvulsant.
Fosphenytoin: A prodrug of phenytoin with improved solubility and bioavailability.
Carbamazepine: Another anticonvulsant with a similar mechanism of action.
Uniqueness: This modification may result in improved efficacy, reduced side effects, and better patient compliance compared to similar compounds .
Propriétés
Numéro CAS |
856-84-8 |
|---|---|
Formule moléculaire |
C21H23N3O2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
5,5-diphenyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H23N3O2/c25-19-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)22-20(26)24(19)16-23-14-8-3-9-15-23/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,22,26) |
Clé InChI |
KFGSMPZZGBMXLL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)


![Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine](/img/structure/B12118609.png)
![8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12118610.png)





![2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diol](/img/structure/B12118652.png)


![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4H-[1,2,4]triazol-3-yl)-propionamide](/img/structure/B12118682.png)
